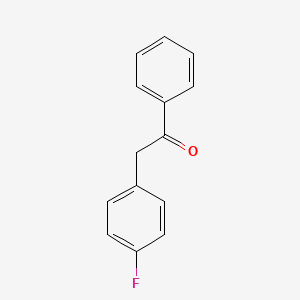

2-(4-Fluorophenyl)-1-phenylethanone

描述

2-(4-Fluorophenyl)-1-phenylethanone is a chemical compound that has been used in the preparation of ortho-metalated primary phenethylamines . It may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

Synthesis Analysis

A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ . The compound was characterized on the basis of its elemental, detailed spectral, and X-ray crystallographic analyses .Molecular Structure Analysis

The equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G (d,p) method . Vibrational and NMR analyses have been performed by comparing calculated spectra with experimental observations .Chemical Reactions Analysis

The anti-proliferative activities of Novel series of 2-(4-fluorophenyl) imidazol-5-ones against MCF-7 breast cancer cell line were explored via in-slico studies . The Molecular docking studies between the derivatives and Polo-like kinases (Plk1) receptor proved that the derivatives of 2-(4-fluorophenyl) imidazol-5-ones bind tightly to the receptor .Physical And Chemical Properties Analysis

The physiochemical properties of a new pyridazin-3(2H)-one derivative with potential pharmaceutical effectiveness were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .科学研究应用

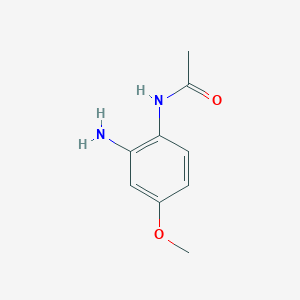

Specific Scientific Field

Chemistry, specifically coordination chemistry and bioinorganic chemistry .

Summary of the Application

Schiff base metal complexes, derived from compounds like 2-(4-Fluorophenyl)-1-phenylethanone, have been synthesized and studied for their antibacterial activity .

Methods of Application or Experimental Procedures

The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand was then used to synthesize Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes .

Results or Outcomes

The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand against both Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .

Synthesis of 2-Amino-4-Arylpyrimidine Derivatives

Specific Scientific Field

Organic chemistry, specifically the synthesis of heterocyclic compounds .

Summary of the Application

2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

Methods of Application or Experimental Procedures

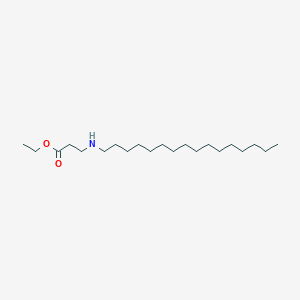

The compound is used as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives. It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring .

Results or Outcomes

The resulting compounds, such as 2-amino-4-arylpyrimidine derivatives, have potential applications in various fields, including medicinal chemistry .

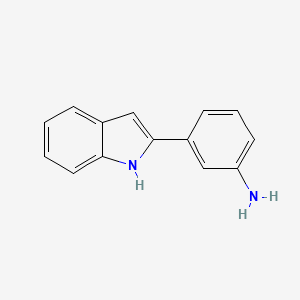

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences, specifically drug discovery .

Summary of the Application

Indole derivatives, which can be synthesized from compounds like 2-(4-Fluorophenyl)-1-phenylethanone, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The indole nucleus is incorporated into various synthetic drug molecules, which are then tested for their biological activities .

Results or Outcomes

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Synthesis of Multistimuli-Responsive Materials

Specific Scientific Field

Material Science, specifically the design and synthesis of smart materials .

Summary of the Application

A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), which can be synthesized from compounds like 2-(4-Fluorophenyl)-1-phenylethanone, has been used in the design of multistimuli-responsive materials .

Methods of Application or Experimental Procedures

The guest molecule FOV·Cl2 is synthesized and incorporated into a host material to create a multistimuli-responsive material .

Results or Outcomes

The resulting material is responsive to multiple stimuli, making it potentially useful in applications such as smart windows, sensors, and bionic manufacturing .

Conformational Studies

Specific Scientific Field

Summary of the Application

The conformational landscape of 2-(4-fluoro-phenyl)-ethylamine, a compound similar to 2-(4-Fluorophenyl)-1-phenylethanone, has been studied. This research is important for understanding the effects of fluorine substitution on molecular conformation .

Methods of Application or Experimental Procedures

The vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine were measured by resonant two-photon ionization (R2PI) and by ionization-loss stimulated Raman spectroscopy (ILSRS) .

Results or Outcomes

The study revealed that fluorination can alter the conformational landscape of molecules, which can lead to a wide range of different compounds with modified conformational preferences and properties .

Synthesis of Fluorinated Phenylalanines

Specific Scientific Field

Summary of the Application

Fluorinated phenylalanines, which can be synthesized from compounds like 2-(4-Fluorophenyl)-1-phenylethanone, have been studied for their pharmaceutical applications .

Methods of Application or Experimental Procedures

Different synthetic approaches have been used to prepare D- or L-fluorinated phenylalanines .

Results or Outcomes

The selective fluorination of bioactive molecules allows the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness .

安全和危害

未来方向

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluorophenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by ionization-loss stimulated Raman spectroscopy (ILSRS) .

属性

IUPAC Name |

2-(4-fluorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYRBOMWOQXYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284731 | |

| Record name | 2-(4-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-phenylethanone | |

CAS RN |

347-91-1 | |

| Record name | 347-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)